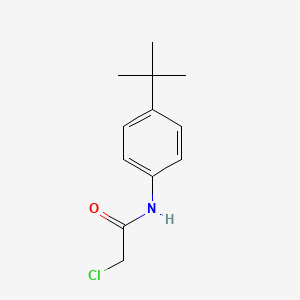

5-Amino-2-(dimethylamino)benzoic acid

Vue d'ensemble

Description

5-Amino-2-(dimethylamino)benzoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the potential characteristics of 5-Amino-2-(dimethylamino)benzoic acid.

Synthesis Analysis

The synthesis of related compounds involves diazotization and coupling reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid is achieved by diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . Similarly, the synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid involves diazotization of 2-amino-5-bromo thiazole and subsequent reaction with an alkaline alcohol solution of 3-dimethyl amino benzoic acid . These methods suggest that the synthesis of 5-Amino-2-(dimethylamino)benzoic acid could also involve diazotization and coupling steps.

Molecular Structure Analysis

Spectroscopic techniques such as 1H NMR, FT-IR, mass spectrometry, and UV-Vis are commonly used to characterize the molecular structure of synthesized compounds . Computational methods like Density Functional Theory (DFT) can also be employed to predict and confirm the geometry and spectroscopic properties of these compounds . The structure of 5-Amino-2-(dimethylamino)benzoic acid could similarly be elucidated using these analytical and computational techniques.

Chemical Reactions Analysis

The reactivity of related compounds with nucleophilic agents has been studied, indicating that these compounds can undergo substitution and addition reactions . For example, the reaction of 2,5-[(13)C]-dimethyl-p-benzoquinonediimine with nucleophilic amino acids through electrophile-nucleophile mechanisms results in various adducts . This suggests that 5-Amino-2-(dimethylamino)benzoic acid may also react with nucleophiles, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined through a combination of experimental techniques and theoretical calculations. For instance, thermal analysis, electrical conductivity, magnetic susceptibility, and XRD data provide insights into the stability, electronic properties, and crystalline structure of these compounds . The electrochemical properties can be revealed through electrochemical measurements . These methods could be applied to determine the properties of 5-Amino-2-(dimethylamino)benzoic acid, such as its stability, solubility, and reactivity.

Applications De Recherche Scientifique

-

- Application : Para-dimethylaminobenzaldehyde, which is structurally similar to 5-Amino-2-(dimethylamino)benzoic acid, has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .

- Method : The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

- Results : This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .

-

- Application : An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivates, which are structurally similar to 5-Amino-2-(dimethylamino)benzoic acid, have a better bioavailability and binding affinity with the COX-2 receptor .

- Method : The in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

Propriétés

IUPAC Name |

5-amino-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROBFLSZISKPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384436 | |

| Record name | 5-amino-2-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(dimethylamino)benzoic acid | |

CAS RN |

344303-78-2 | |

| Record name | 5-amino-2-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)